TAF 10 Peptide can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase techniques. These methods allow for the precise control of the peptide's sequence and modifications, ensuring high purity and functionality for research applications.
TAF 10 Peptide belongs to the class of transcription co-factors, specifically as a part of the TATA-binding protein-associated factors (TAFs). It is classified based on its role in gene expression regulation and interaction with other transcription factors.
The synthesis of TAF 10 Peptide typically employs solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide chain is built on a solid resin support, allowing for easy purification after each coupling step. LPPS, on the other hand, involves synthesizing peptides in solution, which can be advantageous for certain sequences that are difficult to handle in solid phase.
TAF 10 Peptide's molecular structure consists of a specific sequence of amino acids that contribute to its function in transcription regulation. The peptide's conformation can be influenced by factors such as hydrophobic interactions and hydrogen bonding, which are critical for its stability and activity.
The molecular weight and specific sequence data for TAF 10 Peptide are essential for understanding its biochemical properties. For example, the molecular weight can be calculated based on the number and type of amino acids present in the sequence.
TAF 10 Peptide undergoes various chemical reactions during its synthesis and functional interactions. These include:
The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and concentration of reagents. Optimizing these parameters is crucial for achieving high yields and purity in synthesized peptides.
TAF 10 Peptide functions primarily as a co-factor in transcription initiation. It interacts with the TATA-binding protein and other transcription factors to form a stable transcription initiation complex.
Studies have shown that mutations or deletions in TAF 10 can significantly impair gene expression levels, highlighting its essential role in transcriptional regulation.
TAF 10 Peptide typically appears as a white to off-white powder when lyophilized. Its solubility varies depending on the amino acid composition but is generally soluble in aqueous buffers at physiological pH.
The stability of TAF 10 Peptide can be affected by environmental conditions such as pH and temperature. It is sensitive to hydrolysis under acidic conditions, particularly if it contains labile residues like glutamine at the N-terminus.
Purity analysis through techniques like high-performance liquid chromatography (HPLC) is critical for ensuring that synthesized peptides meet required standards for experimental use.
TAF 10 Peptide has significant applications in molecular biology research, particularly in studies related to gene expression, transcription regulation, and protein-protein interactions. It serves as a valuable tool for:
TAF10 (TATA-box binding protein associated factor 10) exhibits conserved genomic architecture across eukaryotes. The human TAF10 gene resides on chromosome 11 (11q12.3-q13.1), spanning approximately 4.5 kb with 7 exons encoding a 22 kDa protein. Orthologous genes demonstrate significant synteny conservation: Mouse Taf10 localizes to chromosome 7 (7E1), zebrafish to chromosome 14, and Saccharomyces cerevisiae TAF10/YDR167W to chromosome IV. Evolutionary analysis reveals TAF10 is among the most conserved general transcription factors, with yeast and human TAF10 sharing 58% amino acid identity and 72% similarity [1] [2].
The promoter region of mammalian TAF10 contains multiple transcription factor binding motifs, including SP1, E-box, and GC-rich sequences, consistent with its ubiquitous expression. Comparative genomics identifies conserved non-coding sequences (CNS) flanking the coding region, suggesting regulatory elements governing constitutive expression. Remarkably, TAF10 knockout causes embryonic lethality at E3.5-E5.5 in mice and growth arrest in yeast, demonstrating its essential cellular function preserved through ~1.5 billion years of eukaryotic evolution [1] [3].
Table 1: Evolutionary Conservation of TAF10
Organism | Gene Locus | Protein Length (aa) | Identity to Human (%) | Essentiality |
---|---|---|---|---|
Homo sapiens | 11q12.3-q13.1 | 206 | 100 | Embryonic lethal |
Mus musculus | 7E1 | 206 | 98 | Embryonic lethal |
Danio rerio | Chr 14 | 206 | 85 | Not determined |
Drosophila melanogaster | 3L:6,968,228-6,971,538 | 230 | 62 | Lethal (embryonic/early larval) |
Saccharomyces cerevisiae | YDR167W | 206 | 58 | Essential for viability |
Human TAF10 comprises 206 amino acids with a predicted molecular weight of 22 kDa (SwissProt: Q12962). The N-terminal region (residues 1-60) contains acidic and basic motifs facilitating transcription factor interactions, including residues critical for estrogen receptor α binding. The central histone-fold domain (HFD, residues 61-150) mediates heterodimerization, while the C-terminus (residues 151-206) contains nuclear import motifs and additional interaction surfaces [3] [5].
Mass spectrometry analyses reveal several post-translational modifications (PTMs) regulating TAF10 function:
Table 2: Experimentally Verified Post-Translational Modifications in Human TAF10
Residue | Modification | Functional Consequence | Detection System |
---|---|---|---|
Ser45 | Phosphorylation | Modulates GATA1 interaction | Mass spectrometry (human erythroblasts) |
Lys33 | Acetylation | Enhances promoter binding | IP-WB (HeLa nuclear extracts) |
Lys98 | Ubiquitination | Proteasomal degradation | Ubiquitin pulldown (F9 cells) |
Lys152 | SUMOylation | Nuclear import regulation | SUMO affinity purification (liver cells) |
The TAF10 histone-fold domain (HFD: residues 61-150) adopts a non-canonical α-helical structure consisting of three α-helices (α1:61-90; α2:100-130; α3:135-150) connected by short loops. This configuration enables heterodimerization with partner proteins through complementary surface interactions. Crystallographic studies reveal that TAF10 HFD forms stable heterodimers with:
The TAF8-TAF10 heterodimer exhibits a distinctive structural feature: an extended 23-residue TAF8 C-terminal tail (CTT) wrapping around TAF10 to stabilize the complex. This CTT contains three conserved motifs (M1: L173YH; M2: F199xxLF; M3: W215SP) that serve as binding platforms for TAF2 incorporation into the cytoplasmic pre-assembly module. Nuclear magnetic resonance (NMR) studies demonstrate that TAF2 binding induces conformational changes in the TAF8-TAF10 dimer, priming it for integration into core-TFIID [4].
Nuclear import of TAF10 is entirely dependent on HFD heterodimerization partners. TAF8 contains a bipartite nuclear localization signal (NLS: residues 231-247: KRxxxxxKxxRK) that mediates Importin α binding. The cytoplasmic TAF2-TAF8-TAF10 trimer complex docks onto Importin α1 via TAF8 NLS, with a stoichiometry of 1:1:1:1 as determined by analytical ultracentrifugation. This preformed 150 kDa complex represents a critical nuclear import intermediate for holo-TFIID assembly [4].
While human TAF10 is predominantly expressed as a single 206-amino acid canonical isoform, alternative forms exist in developmental and tissue-specific contexts:
Developmental Isoform (TAF10d): Generated through alternative translation initiation (Met46), producing a 160-residue protein lacking the N-terminal transactivation domain. TAF10d expression peaks during mouse somitogenesis (E8.5-E10.5) and exhibits distinct incorporation into partial TFIID subcomplexes. This isoform supports cyclic gene transcription in presomitic mesoderm but is insufficient for lateral plate differentiation [1].
Testis-Specific Isoform (TAF10t): A primate-specific splice variant retaining intron 3 introduces a premature stop codon, yielding a 132-amino acid truncation lacking the HFD dimerization domain. Expressed exclusively in spermatocytes, TAF10t localizes to cytoplasmic structures and may function in translational regulation during spermiogenesis.
Oxidative Stress-Induced Variant (TAF10os): Alternative splicing under oxidative stress conditions produces an exon 4-skipped variant with disrupted TAF3 interaction interface. This isoform redirects to SAGA complexes and activates NRF2-dependent antioxidant response genes in hepatocytes [3].
Table 3: Functionally Characterized TAF10 Isoforms
Isoform | Length (aa) | Generation Mechanism | Expression Context | Complex Association |
---|---|---|---|---|
Canonical | 206 | Standard translation | Ubiquitous | TFIID, SAGA |
TAF10d | 160 | Alternative translation initiation (Met46) | Embryonic development | Partial TFIID subcomplexes |
TAF10t | 132 | Alternative splicing (intron 3 retention) | Primate testis | Cytoplasmic granules |
TAF10os | 182 | Exon 4 skipping | Oxidative stress response | SAGA complex |
The functional diversity of TAF10 isoforms demonstrates context-dependent regulation of transcription machinery assembly. During mouse embryonic stem cell differentiation, quantitative proteomics reveals a developmental isoform switch: canonical TAF10 decreases by 70% while TAF10d increases 8-fold within 72 hours of RA-induced differentiation. This isoform switching correlates with reorganization of TFIID composition, particularly loss of TAF7 and incorporation of TAF3, enabling activation of differentiation-specific genes [1] [3].
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